molecular formula C9H9Cl2NO B1604560 2-chloro-N-(3-chloro-2-methylphenyl)acetamide CAS No. 99585-94-1

2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B1604560
CAS RN: 99585-94-1
M. Wt: 218.08 g/mol
InChI Key: QJZOMYDYUYMZGL-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is an organic compound with the CAS Number: 99585-94-1 . It has a molecular weight of 218.08 . The IUPAC name for this compound is 2-chloro-N-(3-chloro-2-methylphenyl)acetamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is 1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is a solid at room temperature . . The compound is shipped at normal temperature .

Scientific Research Applications

  • Organic Synthesis

    • Acetamides are often used in the synthesis of other organic compounds. They can act as a source of ammonia in certain reactions, and their functional groups can be manipulated to create a wide variety of different compounds .
  • Solvents

    • Acetamides can be used as solvents in some chemical reactions. They have a high dielectric constant, which allows them to dissolve a wide range of substances, including many inorganic compounds .
  • Pharmaceutical Research

    • Acetamides are used in pharmaceutical research. They can be used to synthesize drugs or as building blocks in the creation of new pharmaceutical compounds .
  • Plasticizers

    • Acetamide itself is used as a plasticizer, which can increase the flexibility and durability of certain types of plastics .
  • Industrial Solvent

    • Acetamide finds some use as an industrial solvent .
  • Mineralogy

    • Interestingly, acetamide is also a naturally occurring mineral .
  • Antimicrobial and Anticancer Agents

    • Some bis-pyrimidine acetamides have been designed, synthesized, and evaluated for their antimicrobial and anticancer activities . These compounds have shown promising results against certain bacterial and fungal strains, as well as human colorectal carcinoma (HCT116) cancer cell line .
  • Phenoxy Acetamide Derivatives

    • Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been synthesized and evaluated for their pharmacological activities . These compounds could potentially serve as therapeutic candidates for various health conditions .
  • High Dielectric Constant

    • Acetamides have a high dielectric constant, which allows them to dissolve a wide range of substances, including many inorganic compounds . This property makes them useful in various scientific and industrial applications .
  • Intermediate Compound

    • Acetamide can be considered an intermediate between acetone, which has two methyl (CH3) groups either side of the carbonyl (CO), and urea which has two amide (NH2) groups in those locations . This makes acetamide useful in various chemical reactions .
  • Laboratory Scale Production

    • Acetamide can be produced in the laboratory from ammonium acetate by dehydration . This process is useful in various research and industrial applications .
  • Industrial Scale Production

    • On an industrial scale, acetamide is not typically produced from acetamide itself, but the related compound N,N-dimethylacetamide (DMA) is more widely used .

Safety And Hazards

The MSDS (Material Safety Data Sheet) for “2-chloro-N-(3-chloro-2-methylphenyl)acetamide” can be found at the provided link . It’s important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOMYDYUYMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280218
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-2-methylphenyl)acetamide

CAS RN

99585-94-1
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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